N-(3,5-dimethylphenyl)-N-[(3-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Description
N-(3,5-Dimethylphenyl)-N-[(3-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a triazolopyridine sulfonamide derivative characterized by a 3-methyl-substituted triazolopyridine core, a 3,5-dimethylphenyl group, and a 3-methoxybenzyl moiety. The 3-methyl group on the triazolopyridine ring and the substitution patterns on the aromatic groups are critical for modulating physicochemical properties and biological activity.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-N-[(3-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-16-11-17(2)13-20(12-16)27(15-19-7-5-8-21(14-19)30-4)31(28,29)22-9-6-10-26-18(3)24-25-23(22)26/h5-14H,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOFXYYVCKTWIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N(CC2=CC(=CC=C2)OC)S(=O)(=O)C3=CC=CN4C3=NN=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-N-[(3-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide typically involves multi-step organic reactions
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic routes for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-N-[(3-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: As a potential therapeutic agent for treating diseases.
Industry: As a component in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-N-[(3-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to the desired therapeutic effects. Detailed studies on the molecular targets and pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Key Observations :
- Molecular Weight : The target compound’s molecular weight (~461.5 g/mol) is intermediate between 8c and fluorinated analogs like 8a, reflecting substituent contributions.
- Melting Points : 8c’s higher melting point (168–169°C) compared to 8a (160–162°C) suggests that methyl/methoxy groups enhance crystallinity relative to chlorinated or fluorinated analogs .
- Spectral Data : The ¹H-NMR of 8c shows distinct aromatic proton signals at δ 6.60–7.19 ppm, differing from 8a’s δ 7.00–7.45 ppm range, highlighting electronic effects of substituents .
Biological Activity
N-(3,5-dimethylphenyl)-N-[(3-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C23H24N4O3S
- Molecular Weight : 436.5 g/mol
- CAS Number : 1251615-72-1
Biological Activity Overview
The compound exhibits a range of biological activities including anticonvulsant , anticancer , and antimicrobial properties. Its activity can be attributed to the presence of the triazole ring and sulfonamide moiety, which are known for their interaction with various biological targets.
Anticonvulsant Activity
Recent studies have demonstrated the anticonvulsant effects of triazole derivatives. The compound was evaluated using pentylenetetrazole (PTZ) and maximal electroshock (MES) models.
| Compound | ED50 (mg/kg) | Protective Index (PI) |
|---|---|---|
| This compound | TBD | TBD |
The mechanism involves modulation of GABA receptors and sodium channel blockade, which are critical in seizure management .
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. The compound shows promise in inhibiting cancer cell proliferation through various mechanisms:
- Targeting Enzymes : It inhibits key enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for cancer cell survival.
- Molecular Docking Studies : In silico studies suggest strong binding affinity to cancer-related targets .
Antimicrobial Activity
The antimicrobial efficacy of similar triazole compounds has been documented. While specific data on this compound's antimicrobial activity is limited, related studies indicate that triazoles can effectively combat bacterial and fungal infections.
| Activity | Reference |
|---|---|
| Antibacterial | TBD |
| Antifungal | TBD |
Case Studies
- Anticonvulsant Efficacy : A study involving a series of triazole derivatives highlighted that compounds with similar structures exhibited significant anticonvulsant activity with favorable therapeutic indices .
- Cancer Cell Line Studies : In vitro assays demonstrated that triazole derivatives could induce apoptosis in various cancer cell lines by disrupting cellular signaling pathways associated with growth and survival .
Q & A
Q. Characterization methods :
- 1H/13C-NMR : Assign peaks to confirm substituent positions (e.g., 3-CH3 at δ 2.70 ppm, aromatic protons at δ 6.66–8.88 ppm) .
- Elemental analysis : Validate purity (e.g., C 66.33%, H 6.03% for C24H26N4O2S) .
- LC/MS : Confirm molecular weight (e.g., [M+H]+ at m/z 435.4) .
How do structural modifications influence the biological activity of this compound?
Advanced Research Question
Structure-activity relationship (SAR) studies reveal:
Q. Methodological approach :
- In vitro assays : Test analogs against Plasmodium falciparum (for antimalarial activity) or other disease models.
- Computational modeling : Use docking studies (e.g., with PfATP4 for antimalarial targets) to predict binding modes .
What strategies optimize sulfonamide coupling efficiency in triazolopyridine derivatives?
Advanced Research Question
Optimization involves:
- Base selection : 3-Picoline or 3,5-lutidine improves reaction yield by reducing side reactions during sulfonyl chloride coupling .
- Catalysts : N-Aryl-sulfilimine compounds enhance nucleophilic substitution efficiency .
- Temperature control : Mild conditions (room temperature to 50°C) prevent decomposition of sensitive intermediates .
Q. Example protocol :
Dissolve sulfonyl chloride and amine in 3-picoline.
Add catalytic N-aryl-sulfilimine (0.1–1 mol%).
Stir at 25°C for 12–24 hours .
How can conflicting biological activity data be resolved for this compound?
Advanced Research Question
Contradictory results may arise from:
Q. Resolution steps :
Dose-response curves : Confirm IC50 values across multiple replicates.
Counter-screening : Test against unrelated targets to rule out off-target effects.
Metabolic stability testing : Use liver microsomes to assess compound degradation .
What green chemistry approaches are applicable to its synthesis?
Advanced Research Question
Sustainable methods include:
- Oxidant substitution : Replace toxic Cr(VI) with NaOCl (bleach) for oxidative cyclization, reducing hazardous waste .
- Solvent selection : Ethanol or water minimizes environmental impact vs. DMF or THF .
- Catalyst-free conditions : Leverage microwave-assisted synthesis to reduce reaction time and energy .
Case study : Synthesis of triazolopyridines using NaOCl in ethanol achieved 73% yield with >95% purity .
How is the compound’s stability assessed under experimental conditions?
Basic Research Question
Stability protocols include:
- Forced degradation : Expose to heat (40–60°C), light (UV), and acidic/basic conditions (pH 3–10) for 48 hours .
- Analytical monitoring : Track decomposition via HPLC (e.g., C18 column, 254 nm detection) .
- Mass spectrometry : Identify degradation products (e.g., sulfonamide hydrolysis or demethylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
